Ethanaminium

Vue d'ensemble

Description

Ethanaminium is an organonitrogen compound classified as an imine. It is formed by reacting acetaldehyde and ammonia, but rapidly polymerizes to acetaldehyde ammonia trimer . It has two tautomers: ethanimine, an imine, and ethenamine or aminoethylene, an amine . Ethanaminium is a polarity-sensitive dye that has been shown to conjugate with proteins in bilayer protein studies .

Synthesis Analysis

A novel methodology to synthesize N-monoalkylated ethanol amine derivatives has been introduced. A readily commercially available ethanol amine derivative, the N-Boc-ethanolamine, was selected as the starting material .

Physical And Chemical Properties Analysis

Ethanaminium is a colorless, slightly hygroscopic, and viscous liquid. Its melting point is -81°C. It is soluble in water and polar solvents such as methanol and ethanol. Ethanaminium has a low volatility and low vapor pressure. It is a weak acid with a pKa of approximately 10.7.

Applications De Recherche Scientifique

Synthesis of N-alkylated Ethanol Amines

Ethanaminium is used in the synthesis of N-alkylated ethanol amines . These compounds are a series of amino alcohol derivatives that are equipped with a secondary or tertiary nitrogen atom along with at least one hydroxyl group in the same molecule .

Gas Purification

N-alkylated ethanol amine derivatives, which can be synthesized using Ethanaminium, are used as acidic gas absorbents for gas purification .

Paper and Leather Processing

Ethanaminium-based compounds are used as adductive chemicals in the processing of paper and leather .

Medicinal Chemistry

Ethanaminium derivatives have significant applications in medicinal chemistry. They are used as important intermediates in the synthesis of many drugs, especially for local anesthesia .

Synthesis of Self-Thickening Agents

Ethanaminium is used in the synthesis of self-thickening agents. For example, a self-thickening agent (TZXJ) consisting of acrylamide (AM), 1-carboxy-N, N′-dimethyl-N- (3-methyl-acrylamidopropyl) ethanaminium (CBMAA-1), [2- (Methacryloyloxy)ethyl]trimethylammonium chloride (DMC) and N, N′-dimethyl octadecyl allyl ammonium chloride (DOAC) was synthesized and characterized .

6. Enhancing Thickening Performance, Temperature Resistance, and Shear Resistance Surfactants synthesized from Ethanaminium can greatly enhance the thickening performance, temperature resistance, and shear resistance of TZXJ acid solution .

Safety and Hazards

Ethanaminium is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . In case of contact with skin or eyes, it’s recommended to wash off immediately with plenty of water and get medical attention .

Mécanisme D'action

Target of Action

Ethanaminium, also known as Ethanimine, is an organonitrogen compound classified as an imine . It is formed by reacting acetaldehyde and ammonia . .

Mode of Action

It is known that ethanaminium rapidly polymerizes to acetaldehyde ammonia trimer . It has two tautomers: ethanimine, an imine, and ethenamine or aminoethylene, an amine

Biochemical Pathways

It is known that ethanaminium is formed by the reaction of acetaldehyde and ammonia This suggests that it may be involved in the metabolic pathways of these compounds

Pharmacokinetics

Pharmacokinetics is a crucial aspect of drug development and understanding, as it influences the drug’s bioavailability . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound . Factors such as light, temperature, and pollution could potentially alter our DNA and gene expression . .

Propriétés

IUPAC Name |

2-[(6-hexadecanoylnaphthalen-2-yl)-methylamino]ethyl-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H53N2O.ClH/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-32(35)30-21-20-29-27-31(23-22-28(29)26-30)33(2)24-25-34(3,4)5;/h20-23,26-27H,6-19,24-25H2,1-5H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEANZWXEJRRYTD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)C1=CC2=C(C=C1)C=C(C=C2)N(C)CC[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H53ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376351 | |

| Record name | patman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

517.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Patman | |

CAS RN |

87393-54-2 | |

| Record name | patman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the basic structure of Ethanaminium?

A1: Ethanaminium, also known as ethylamine, refers to compounds containing the -CH2-CH2-NH3+ group. This positively charged group arises from the protonation of ethylamine (C2H5NH2).

Q2: Can you provide examples of spectroscopic data used to characterize Ethanaminium derivatives?

A2: Researchers utilize various spectroscopic techniques. For instance, Fourier transform infrared spectroscopy (FTIR) confirms the successful synthesis of N,N-dimethyl-2-[(2-methylacryloyl)oxy] ethanaminium 5-carboxy-2,4-bis benzoate (DMAEMA-PMDPM salt) by identifying characteristic functional groups. [] Additionally, 1H NMR and 13C NMR analyses verify the solid-state structure of 2‐(2‐Ammoniophenylamino)ethanaminium hexachlorostannate(IV) monohydrate. []

Q3: How does the incorporation of a specific Ethanaminium derivative affect the properties of cementitious materials?

A3: Studies show that adding poly(acrylamide-co-(2-(3-carboxyacryloyloxy)-N-(carboxymethyl)-N,N-dimethyl-ethanaminium) (PAC) to cement pastes delays setting time, reduces water demand, and improves compressive strength. These effects are attributed to the polymer's interaction and adsorption behavior with cement particles. [, ]

Q4: How does the length of the glycol linker in bis(β-cyclodextrin)s linked with Ethanaminium affect their inclusion complexation with organic dyes?

A4: The binding ability and selectivity of glycol-bridged bis(β-cyclodextrin)s towards organic dyes, particularly bent, T-shaped, and triangular dyes, are significantly influenced by the linker length. Longer linkers generally lead to increased flexibility and potentially enhance cooperative binding between the cyclodextrin units and the guest molecules. []

Q5: Are there any examples of Ethanaminium derivatives acting as catalysts?

A5: Yes, nano-2-[N',N'-dimethyl-N'-(silica-n-propyl)ethanaminium chloride]-N,N-dimethylaminium bisulfate (nano-[DSPECDA][HSO4]) demonstrates high effectiveness as a heterogeneous catalyst in synthesizing 1-thioamidoalkyl-2-naphthols and tetrahydropyridines. These reactions proceed efficiently under mild, solvent-free conditions, aligning with green chemistry principles. []

Q6: How does the presence of a quaternary ammonium group in an alpha-tocopherol analog impact its bioactivity?

A6: Introduction of a quaternary ammonium group, as seen in 3,4-dihydro-6-hydroxy-N,N,N,2,5,7,8- heptamethyl-2H-1-benzopyran-2-ethanaminium 4-methylbenzenesulfonate (1a, MDL 73404), increases hydrophilicity (log P = -0.60) compared to alpha-tocopherol. This modification also leads to significant accumulation in heart tissue, contributing to its potency in reducing myocardial infarct size in rats. []

Q7: How does the structure of isoxazole-based compounds relate to their cyclooxygenase (COX) inhibitory activity?

A7: The incorporation of specific moieties in isoxazole-based compounds influences their COX selectivity. For example, compound 8, containing a rhodamine 6G moiety, exhibits selective COX-1 inhibition, whereas compound 17, with a 6,7‐dimethoxy‐1,2,3,4‐tetrahydroisoquinoline moiety, demonstrates sub-micromolar selective COX-2 inhibition. []

Q8: What is the significance of developing a water-soluble quaternary ammonium analog of alpha-tocopherol?

A8: Creating a water-soluble analog like 3,4-dihydro-6-hydroxy-N,N, N-2,5,7,8-heptamethyl-2H-1-benzopyran-2-ethanaminium 4-methylbenzenesulfonate (compound 1) enhances its bioavailability and allows for intravenous administration. This particular analog demonstrates potent radical scavenging properties, contributing to its efficacy in reducing infarct size during myocardial ischemia/reperfusion. []

Q9: What analytical techniques are used to identify bioactive compounds in natural extracts containing Ethanaminium derivatives?

A9: Liquid chromatography-mass spectrometry (LCMS-MS) is a powerful tool for identifying and characterizing bioactive compounds in complex mixtures. Researchers used this technique to identify 22 bioactive compounds in red algae extract, including an Ethanaminium derivative: (1S)-1-Carboxy-N,N,N-trimethyl-2-(2-thioxo-2,3-dihydro-1H-imidazol-4-yl)ethanaminium. []

Q10: How does the choice of substrate influence the study of drug-drug interactions (DDIs) involving the organic cation transporter 2 (OCT2)?

A10: Research using 1-methyl-4phenylpyridinium (MPP), metformin, and N,N,N-trimethyl-2[methyl(7-nitrobenzo[c][l,2,5]oxadiazol-4-yl)amino]ethanaminium iodide (NBD-MTMA) as substrates for OCT2 demonstrates that substrate choice significantly affects the quantitative and qualitative inhibitory interactions with cationic drugs. This highlights the importance of considering substrate-dependent ligand interactions in developing predictive models of DDIs. []

Q11: How do researchers assess the antimicrobial activity of polymerizable Ethanaminium derivatives?

A11: Scientists employ techniques like minimal inhibitory concentration (MIC), minimal bactericidal concentration (MBC) determination, time-kill studies, and methyltetrazolium test assays to evaluate the antibacterial activity and cytotoxicity of novel polymerizable monomers like DMAEMA-PMDPM salt. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

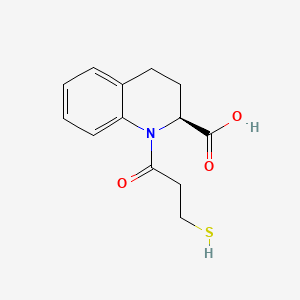

![Oxo[(2-sulfanylethyl)amino]acetic acid](/img/structure/B1221917.png)

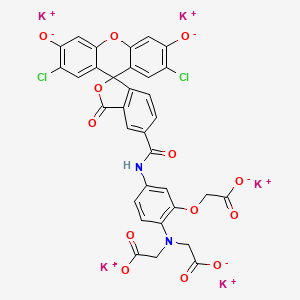

![2-methoxy-N-methyl-N-[5-(2-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1221929.png)